1-ethyl-N~3~-(2-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide
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Overview
Description
1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, an ethyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-methoxyphenyl ethyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the naphthyridine core and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-[2-(2-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
1-ethyl-N-[2-(2-chlorophenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a chloro group instead of a methoxy group.
1-ethyl-N-[2-(2-nitrophenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxy group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-24-13-17(19(25)16-10-9-14(2)23-20(16)24)21(26)22-12-11-15-7-5-6-8-18(15)27-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,26) |
InChI Key |
LWYLNCDKYRKWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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